Cas no 869193-57-7 (trans-tert-butyl 4-hydroxycyclohexanecarboxylate)

Technical Introduction: trans-tert-Butyl 4-hydroxycyclohexanecarboxylate is a versatile intermediate in organic synthesis, particularly valued for its stereospecificity and functional group compatibility. The trans-configuration of the hydroxy and ester substituents on the cyclohexane ring enhances its utility in chiral synthesis and pharmaceutical applications. The tert-butyl ester group offers stability under mild conditions while remaining cleavable under acidic conditions, facilitating further derivatization. Its hydroxyl group provides a handle for selective modifications, making it useful in constructing complex molecular architectures. This compound is often employed in the synthesis of bioactive molecules, where its rigid cyclohexane backbone contributes to conformational control. High purity and well-defined stereochemistry ensure reproducibility in research and industrial processes.
trans-tert-butyl 4-hydroxycyclohexanecarboxylate structure
869193-57-7 structure
Product Name:trans-tert-butyl 4-hydroxycyclohexanecarboxylate
CAS No:869193-57-7
MF:C11H20O3
MW:200.274703979492
MDL:MFCD28383630
CID:2194486
PubChem ID:16064595
Update Time:2025-10-28

trans-tert-butyl 4-hydroxycyclohexanecarboxylate Chemical and Physical Properties

Names and Identifiers

    • Tert-butyl 4-hydroxycyclohexanecarboxylate
    • tert-butyl 4-hydroxycyclohexane-1-carboxylate
    • trans-4-Hydroxy-cyclohexane-carboxylic acid tert-butyl ester
    • cis-tert-Butyl 4-hydroxycyclohexane-1-carboxylate
    • tert-Butyl (1r,4r)-4-hydroxycyclohexane-1-carboxylate
    • tert-butyl trans-4-hydroxycyclohexanecarboxylate
    • MVSANBPTBLEQMT-DTORHVGOSA-N
    • MVSANBPTBLEQMT-UHFFFAOYSA-N
    • MVSANBPTBLEQMT-KYZUINATSA-N
    • trans-tert-Butyl 4-hydroxycyclohexanecarboxy
    • trans-tert-butyl 4-hydroxycyclohexanecarboxylate
    • 1,1-Dimethylethyl trans-4-hydroxycyclohexanecarboxylate (ACI)
    • trans-4-Hydroxycyclohexanecarboxylic acid tert-butyl ester
    • 4-hydroxy-cyclohexanecarboxylic acid tert-butyl ester
    • BS-44527
    • SCHEMBL603521
    • trans-4-hydroxy-cyclohexanecarboxylic acid tert-butyl ester
    • CS-0188457
    • 869193-57-7
    • DB-299224
    • cis-4-hydroxy-cyclohexanecarboxylic acid tert-butyl ester
    • trans 4-Hydroxy-cyclohexanecarboxylic acid tert-butyl ester
    • 931110-79-1
    • 220179-93-1
    • SCHEMBL4892934
    • MFCD29917338
    • tert-Butyl(1r,4r)-4-hydroxycyclohexane-1-carboxylate
    • cis-1-Boc-4-hydroxycyclohexane
    • trans-t-Butyl 4-hydroxycyclohexanecarboxylate
    • A1-00408
    • SCHEMBL603520
    • F73439
    • MFCD28383630
    • tert-butyl (1s,4s)-4-hydroxycyclohexane-1-carboxylate
    • P21144
    • BS-45497
    • MDL: MFCD28383630
    • Inchi: 1S/C11H20O3/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h8-9,12H,4-7H2,1-3H3
    • InChI Key: MVSANBPTBLEQMT-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(C1CCC(CC1)O)=O

Computed Properties

  • Exact Mass: 200.14124450g/mol
  • Monoisotopic Mass: 200.14124450g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 197
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.5
  • XLogP3: 1.7

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trans-tert-butyl 4-hydroxycyclohexanecarboxylate Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Benzene ,  tert-Butanol ;  27 h, 80 °C
Reference
A novel synthetic approach to very late antigen-4 antagonist trans-4-[1-[[2,5-dichloro-4-(1-methyl-3-indolylamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid via tert-butyl trans-[(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylate as a key intermediate
Chiba, Jun; et al, Chemical & Pharmaceutical Bulletin, 2011, 59(5), 574-578

trans-tert-butyl 4-hydroxycyclohexanecarboxylate Raw materials

trans-tert-butyl 4-hydroxycyclohexanecarboxylate Preparation Products

trans-tert-butyl 4-hydroxycyclohexanecarboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:869193-57-7)trans-tert-butyl 4-hydroxycyclohexanecarboxylate
Order Number:A1092264
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:06
Price ($):495.0
Email:sales@amadischem.com

Additional information on trans-tert-butyl 4-hydroxycyclohexanecarboxylate

Professional Introduction to trans-tert-butyl 4-hydroxycyclohexanecarboxylate (CAS No. 869193-57-7)

trans-tert-butyl 4-hydroxycyclohexanecarboxylate, identified by the Chemical Abstracts Service Number (CAS No.) 869193-57-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of cyclohexane derivatives, characterized by its unique structural configuration and functional properties. The presence of both a hydroxyl group and a tert-butyl ester moiety imparts distinct reactivity and potential biological activity, making it a subject of interest for researchers exploring novel therapeutic agents.

The molecular structure of trans-tert-butyl 4-hydroxycyclohexanecarboxylate consists of a cyclohexane ring substituted with a hydroxyl group at the fourth position and an ester group derived from a tert-butanol moiety. This stereochemistry, specifically the trans configuration, plays a crucial role in determining its physicochemical properties, such as solubility, stability, and interaction with biological targets. The compound's solubility profile is particularly noteworthy, as it exhibits moderate solubility in organic solvents while maintaining reasonable bioavailability in aqueous environments, which is essential for pharmaceutical applications.

In recent years, there has been growing interest in cyclohexane derivatives due to their diverse biological activities and potential applications in drug development. Specifically, compounds containing hydroxyl and ester functionalities have been investigated for their roles in modulating enzyme activity, binding to specific protein targets, and serving as intermediates in synthetic pathways. The hydroxyl group in trans-tert-butyl 4-hydroxycyclohexanecarboxylate provides a site for hydrogen bonding interactions, which can enhance binding affinity to biological receptors. Meanwhile, the ester group can undergo various chemical transformations, such as hydrolysis or transesterification, facilitating its use in synthetic chemistry.

One of the most compelling aspects of trans-tert-butyl 4-hydroxycyclohexanecarboxylate is its potential application in the development of enzyme inhibitors. Enzyme inhibition is a cornerstone of modern drug design, where modulating enzymatic activity can lead to therapeutic effects by disrupting pathological pathways. Studies have shown that cyclohexane derivatives can interact with enzymes through non-covalent bonds, including hydrogen bonds and hydrophobic interactions. The presence of both a hydroxyl and an ester group in trans-tert-butyl 4-hydroxycyclohexanecarboxylate may enhance its ability to bind to enzyme active sites or allosteric regions, thereby inhibiting their function.

Furthermore, the tert-butyl group in trans-tert-butyl 4-hydroxycyclohexanecarboxylate contributes to steric stabilization, which can improve the compound's metabolic stability and reduce susceptibility to enzymatic degradation. This feature is particularly important for pharmaceutical compounds that require prolonged half-lives to maintain efficacy. The steric bulk provided by the tert-butyl group can also influence the compound's selectivity toward specific biological targets, minimizing off-target effects and enhancing therapeutic safety.

Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of small molecules like trans-tert-butyl 4-hydroxycyclohexanecarboxylate. Molecular docking simulations and quantum mechanical calculations have been employed to model interactions between this compound and various protein targets. These studies have revealed potential binding affinities and mechanisms of action that could guide further optimization efforts. For instance, computational studies suggest that trans-tert-butyl 4-hydroxycyclohexanecarboxylate may interact with kinases and other signaling proteins involved in inflammation and cancer pathways.

The synthesis of trans-tert-butyl 4-hydroxycyclohexanecarboxylate presents an interesting challenge due to its stereospecificity. Traditional synthetic routes often require careful control over reaction conditions to ensure high enantiomeric purity. Advances in asymmetric synthesis techniques have made it possible to produce enantiomerically pure forms of this compound efficiently. Such techniques include chiral auxiliary-assisted reactions and catalytic asymmetric hydrogenation methods. The availability of enantiomerically pure starting materials is crucial for evaluating the pharmacological properties of trans-tert-butyl 4-hydroxycyclohexanecarboxylate without interference from racemic impurities.

In conclusion,trans-tert-butyl 4-hydroxycyclohexanecarboxylate (CAS No. 869193-57-7) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features—comprising both a hydroxyl group and an ester moiety—offer versatile opportunities for modulating biological activity through enzyme inhibition or other mechanisms. The compound's favorable physicochemical properties, such as solubility and metabolic stability, make it an attractive scaffold for drug development efforts aimed at addressing various therapeutic needs.

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Amadis Chemical Company Limited
(CAS:869193-57-7)trans-tert-butyl 4-hydroxycyclohexanecarboxylate
A1092264
Purity:99%
Quantity:1g
Price ($):495.0
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